molecular formula C15H16Cl2N4O2S B2902246 2,5-dichloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1797328-52-9

2,5-dichloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2902246
CAS No.: 1797328-52-9
M. Wt: 387.28
InChI Key: LKQLMVPHFXHPJN-UHFFFAOYSA-N
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Description

2,5-dichloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H16Cl2N4O2S and its molecular weight is 387.28. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 2,5-dichloro-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide, has been found to interact with a variety of targets. These include the vanilloid receptor 1 , the insulin-like growth factor 1 receptor , and a range of enzymes such as phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 . These targets play crucial roles in various biological processes, including pain perception, growth regulation, signal transduction, and cell adhesion.

Mode of Action

The compound acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . It inhibits the activity of several enzymes, thereby affecting their respective biochemical pathways

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For instance, its antagonistic action on the vanilloid receptor 1 can influence pain perception . Its modulation of the insulin-like growth factor 1 receptor can affect growth regulation . By inhibiting enzymes like phosphodiesterase type 5 and isocitrate dehydrogenase 1, it can impact signal transduction and energy metabolism, respectively .

Pharmacokinetics

The compound’s pyrrolidine ring, a common feature in many bioactive compounds, is known to contribute to the molecule’s stereochemistry and increase its three-dimensional coverage . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The compound’s action results in a variety of molecular and cellular effects. These include antioxidative and antibacterial properties, as well as effects on the cell cycle . The specific effects can depend on the particular target and biochemical pathway involved.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, steric factors can influence its biological activity . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins

Properties

IUPAC Name

2,5-dichloro-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4O2S/c16-11-3-4-12(17)13(9-11)24(22,23)19-10-14-18-6-5-15(20-14)21-7-1-2-8-21/h3-6,9,19H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQLMVPHFXHPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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